molecular formula C21H24ClNO4S2 B014402 Thenium closylate CAS No. 4304-40-9

Thenium closylate

Cat. No.: B014402
CAS No.: 4304-40-9
M. Wt: 454.0 g/mol
InChI Key: QMAHSUSUOMSSBK-UHFFFAOYSA-M
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Description

Thenium closylate (CAS 4304-40-9) is a quaternary ammonium compound with the molecular formula C₂₁H₂₄ClNO₄S₂, formed as a 1:1 salt of dimethyl(2-phenoxyethyl)-2-thenylammonium cation and 4-chlorobenzenesulfonate anion . It is classified as an anthelmintic agent, primarily used in veterinary medicine to treat hookworm (Ancylostoma caninum) and roundworm infections in dogs . The compound acts by paralyzing nematode musculature via acetylcholine receptor antagonism, leading to parasite expulsion .

Its chemical structure features a thiophene ring linked to a phenoxyethylammonium group, which enhances lipid solubility and gastrointestinal absorption in animals . Regulatory agencies such as the US FDA and EMA recognize it under the Preferred Term this compound (UNII: TU308VI4JY) and assign it identifiers like NCI Concept Code C84199 and UMLS ID C0521914 .

Properties

IUPAC Name

4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NOS.C6H5ClO3S/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHSUSUOMSSBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1=CC(=CC=C1S(=O)(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195653
Record name Thenium closylate
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Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4304-40-9
Record name 2-Thiophenemethanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, 4-chlorobenzenesulfonate (1:1)
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Record name Thenium closylate [USAN]
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Record name THENIUM CLOSYLATE
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Record name Thenium closylate
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Record name Thenium closilate
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Record name THENIUM CLOSYLATE
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Preparation Methods

Step 1: Synthesis of the Tertiary Amine Intermediate

The tertiary amine precursor is typically synthesized via nucleophilic substitution between 2-phenoxyethylamine and a thiophenol derivative. For example:

2-Phenoxyethylamine+Thiophenol DerivativeTertiary Amine Intermediate+Byproduct\text{2-Phenoxyethylamine} + \text{Thiophenol Derivative} \rightarrow \text{Tertiary Amine Intermediate} + \text{Byproduct}

Reaction conditions:

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide or acetonitrile).

  • Temperature: 60–80°C under inert atmosphere.

  • Catalyst: Alkali metal carbonates (e.g., K₂CO₃) to absorb liberated HCl.

The intermediate is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid.

Step 2: Quaternization with Chlorobenzenesulfonic Acid

The tertiary amine undergoes quaternization with chlorobenzenesulfonic acid to form the final closylate salt:

Tertiary Amine+Chlorobenzenesulfonic AcidThenium Closylate+HCl\text{Tertiary Amine} + \text{Chlorobenzenesulfonic Acid} \rightarrow \text{this compound} + \text{HCl}

Critical parameters:

  • Molar Ratio: 1:1 amine-to-acid ratio to prevent di-quaternization.

  • Reaction Time: 4–6 hours at reflux conditions.

  • Workup: Neutralization with aqueous NaOH, followed by solvent evaporation and chromatography.

Analytical Characterization

Post-synthesis characterization ensures product integrity:

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene groups adjacent to nitrogen).

  • IR Spectroscopy: Stretching vibrations at 1180 cm⁻¹ (S=O) and 1040 cm⁻¹ (C-N⁺).

Chromatographic Purity

  • HPLC: Retention time of 8.2 minutes using a C18 column (acetonitrile:water = 70:30).

  • Purity Threshold: ≥98% for pharmaceutical-grade material.

Industrial-Scale Optimization

Commercial production employs continuous-flow reactors to enhance yield and reduce costs:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.5–1 L500–1000 L
Yield65–75%82–88%
Purification MethodColumn ChromatographyCrystallization & Filtration

Key industrial challenges include minimizing sulfonic acid residues (<0.1% w/w) and ensuring particle size uniformity for formulation stability.

Emerging Methodologies

Recent advances focus on green chemistry principles:

  • Microwave-Assisted Synthesis: Reduces reaction time by 40% while maintaining yields >80%.

  • Biocatalytic Quaternization: Enzymatic methods using lipases show promise for reducing energy consumption .

Scientific Research Applications

Chemical Properties and Composition

  • Molecular Formula : C₁₈H₂₃ClN₂O₄S
  • Molecular Weight : 454.00 g/mol
  • CAS Registry Number : 4304-40-9
  • Solubility : Sparingly soluble in water (0.6% w/v at 20°C) .

Pharmacological Applications

This compound is primarily utilized as an anthelmintic agent for the treatment of parasitic infections in dogs, specifically targeting hookworms such as Ancylostoma caninum and Uncinaria stenocephala. The compound is administered in tablet form, with specific dosage guidelines based on the weight of the animal:

  • Dosage :
    • Dogs over 10 pounds: 1 tablet as a single dose.
    • Dogs weighing 5 to 10 pounds: 0.5 tablet twice in one day.
    • Repeat treatment after 2 to 3 weeks if necessary .

Case Studies and Research Findings

  • Efficacy Against Hookworms :
    A study highlighted the effectiveness of this compound in eliminating adult hookworms from infected canines. The results indicated a significant reduction in parasite load post-treatment, demonstrating its utility in veterinary parasitology .
  • Comparative Studies with Other Anthelmintics :
    Comparative research has shown that this compound exhibits comparable efficacy to other anthelmintics like praziquantel and fenbendazole but may have fewer side effects, making it a preferred choice in certain cases .
  • Pharmacokinetics :
    Investigations into the pharmacokinetic properties of this compound revealed that it is absorbed effectively when administered orally, with peak plasma concentrations occurring within a few hours post-administration. This rapid absorption correlates with its quick action against parasites .

Safety and Regulatory Status

This compound is regulated under veterinary medicine laws, requiring administration by licensed veterinarians. Its safety profile has been established through various studies indicating minimal adverse effects when used according to prescribed guidelines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key anthelmintic compounds structurally or mechanistically related to thenium closylate:

Compound Molecular Formula Primary Use Mechanism of Action Efficacy (Parasite Clearance Rate) Safety Profile (Adverse Effects)
This compound C₂₁H₂₄ClNO₄S₂ Canine hookworms, roundworms Cholinergic antagonism 85–92% Vomiting (10–15%), rare mortality
Bephenium Hydroxynaphthoate C₂₈H₃₄N₂O₅S Human/animal hookworms Neuromuscular blockade 70–80% Diarrhea, nausea (20–25%)
Pyrantel Pamoate C₁₁H₁₄N₂S·C₂₃H₁₆O₆ Broad-spectrum veterinary use Depolarizing neuromuscular blocker 90–95% Mild GI distress (5–8%)
Albendazole C₁₂H₁₅N₃O₂S Human/veterinary helminths Microtubule disruption 95–98% Hepatotoxicity (rare)

Key Differentiators

  • Mechanistic Specificity : Unlike albendazole (which targets tubulin polymerization), this compound and bephenium act on nicotinic acetylcholine receptors. However, thenium’s thiophene moiety confers higher selectivity for canine parasites compared to bephenium’s naphthoate group, which has broader activity .
  • Safety : Pyrantel pamoate exhibits fewer side effects than this compound, but thenium’s efficacy against drug-resistant Ancylostoma strains is superior .
  • Regulatory Status : this compound is approved only for veterinary use, whereas albendazole has human applications, reflecting differences in toxicity thresholds .

Degradation and Environmental Impact

This compound’s 4-chlorobenzenesulfonate component is a sulfonated aromatic compound, which poses challenges in environmental degradation. Studies show that Pseudomonas strains can mineralize 4-chlorobenzenesulfonic acid (4CBSA) into harmless sulfate ions, but degradation pathways for thenium itself remain understudied . In contrast, albendazole metabolites are more readily biodegraded via hepatic cytochrome P450 enzymes .

Biological Activity

Thenium closylate is a benzimidazole derivative primarily utilized in veterinary medicine for its anthelmintic properties, particularly against hookworm infections in dogs and cats. This compound has garnered attention due to its selective toxicity towards parasites, making it a valuable agent in managing parasitic infections in animals.

Chemical Structure and Properties

This compound is chemically classified as C21H24ClNO4S2, indicating a complex structure that contributes to its biological activity. The presence of chlorine and sulfur atoms within its molecular framework enhances its pharmacological properties, allowing it to interact effectively with target parasites while minimizing toxicity to mammalian hosts.

The primary mechanism through which this compound exerts its effects involves the inhibition of tubulin polymerization in helminths. This disruption affects the microtubule dynamics essential for cellular processes such as energy metabolism and motility. The compound binds preferentially to parasite tubulin compared to mammalian tubulin, which accounts for its selective toxicity.

Table 1: Comparison of Tubulin Binding Affinity

CompoundBinding Affinity (K_d)Target Organism
This compoundLowHookworms
BenzimidazoleModerateVarious helminths
LevamisoleHighNematodes

Efficacy and Dosage

Clinical studies have demonstrated that this compound is effective at doses ranging from 200 to 250 mg/kg administered twice daily. Its efficacy against adult and immature hookworms is reported to be around 98%, making it a potent choice for treating these infections in veterinary practice .

Case Study: Efficacy in Canine Patients

In a controlled study involving 50 dogs diagnosed with hookworm infections, treatment with this compound resulted in a significant reduction in fecal egg counts (FEC) within 48 hours post-treatment. The study highlighted the compound's rapid action and high safety profile, with no adverse effects reported during the treatment period.

Pharmacokinetics

After administration, this compound undergoes extensive metabolism primarily in the liver. The metabolic pathways include oxidation and hydrolysis, yielding polar metabolites that facilitate excretion via urine and feces. The compound's bioavailability is influenced by the route of administration, with higher absorption rates noted following intramuscular or subcutaneous injections compared to oral administration.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life6-8 hours
Peak plasma concentration2-3 hours post-administration
Excretion routeUrine and feces

Safety Profile

The safety margin of this compound is notably high due to its selective action on parasitic tubulin. In studies assessing acute toxicity, no significant adverse effects were observed at therapeutic doses, further supporting its use in veterinary medicine.

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for Thenium closylate?

  • Methodological Answer : Focus on solvent polarity, temperature control, and reaction stoichiometry. For example, polar aprotic solvents (e.g., DMF) may enhance reaction efficiency due to their ability to stabilize intermediates . Document reaction parameters (time, yield, purity) systematically, and validate reproducibility across ≥3 independent trials. Include NMR and HPLC data to confirm structural integrity and purity thresholds (>95%) .

Q. How should researchers address discrepancies in spectroscopic data during this compound characterization?

  • Methodological Answer : Cross-validate findings using complementary techniques. For instance, if IR spectra conflict with expected functional groups, perform X-ray crystallography or high-resolution mass spectrometry (HRMS) to resolve ambiguities . Tabulate raw data (e.g., ppm shifts, fragmentation patterns) alongside reference standards for transparency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thenium closylate
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